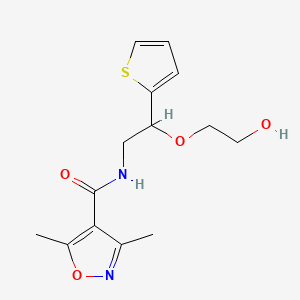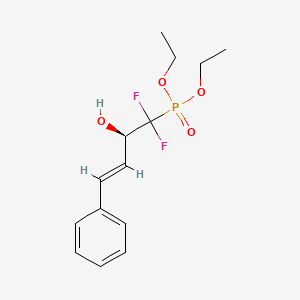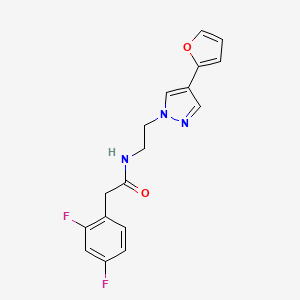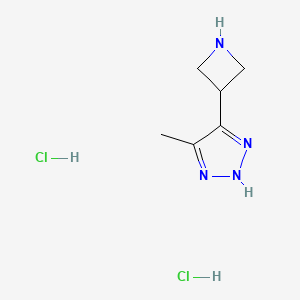
4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride
カタログ番号 B2766415
CAS番号:
2470437-51-3
分子量: 211.09
InChIキー: UIXHRQLZWLYODZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of organoboronates via a 1,2-metalate shift of an aminoboron “ate” complex .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride” would depend on the specific arrangement of the atoms and functional groups within the molecule.Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For instance, they can participate in Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also undergo Hiyama cross-coupling reactions with arylsilanes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, azetidines are generally solid at room temperature . They can have varying degrees of solubility in different solvents, depending on their specific functional groups .科学的研究の応用
Scientific Research Applications
Antifungal Agents
- Several studies have focused on the development and evaluation of novel antifungal agents, including triazole derivatives. Compounds like voriconazole and posaconazole, for example, are broad-spectrum triazoles that have shown effectiveness against a wide array of fungal pathogens, including resistant strains. These agents are particularly relevant for treating serious fungal infections in immunocompromised patients, demonstrating the potential utility of triazole derivatives in antifungal therapy (Herbrecht, 2004); (Herbrecht et al., 2002).
Epigenetic Modulation in Cancer Therapy
- The combination of DNA-hypomethylating agents and histone deacetylase inhibitors, such as 5-Azacytidine and valproic acid, has been studied for its synergistic anticancer activity. This approach is based on the concept of epigenetic modulation to reactivate silenced genes and restore normal cellular function. A phase I study showed that this combination is safe and resulted in stable disease in some patients with advanced malignancies, highlighting the potential of such combinations in cancer treatment (Braiteh et al., 2008).
Safety and Pharmacokinetics of Novel Compounds
- The safety and pharmacokinetics of new compounds, including antifungal agents, have been extensively studied to evaluate their therapeutic potential. For instance, PC945, a novel antifungal triazole formulated for inhalation, showed slow absorption from the lungs, low systemic exposure, and was well tolerated in both healthy subjects and subjects with mild asthma. This indicates the importance of pharmacokinetic studies in determining the safety and efficacy of new drugs (Cass et al., 2020).
Treatment of Poisoning
- 4-Methylpyrazole, a potent inhibitor of alcohol dehydrogenase, has been used to treat poisoning from substances like ethylene glycol and methanol. Clinical studies have documented its effectiveness and safety, demonstrating how enzyme inhibitors can be crucial in managing toxicological emergencies (Baud et al., 1986); (Harry et al., 1998).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-6(9-10-8-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXHRQLZWLYODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)
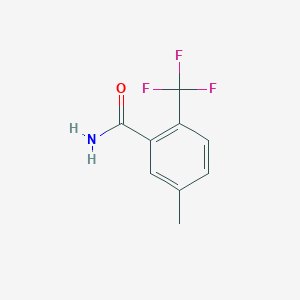
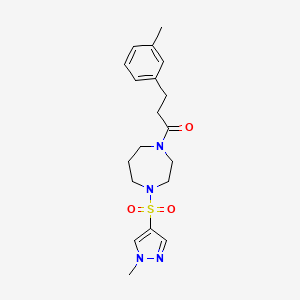

![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)
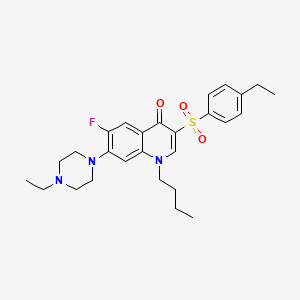
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
![N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)
